molecular formula C10H9ClN2O B1490516 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole CAS No. 1152582-45-0

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole

Cat. No. B1490516
CAS RN: 1152582-45-0
M. Wt: 208.64 g/mol
InChI Key: XDWUFFUGWCQWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

Oxadiazoles are planar, aromatic compounds. They can participate in pi stacking interactions and hydrogen bonding, which can influence their physical and chemical properties .


Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Oxadiazoles are generally stable, aromatic compounds. They are often crystalline solids at room temperature .

Scientific Research Applications

Antibacterial Activity

Research by Rai et al. (2010) and Rai et al. (2009) has shown that derivatives of 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating noteworthy minimum inhibitory concentrations (MICs) (Rai et al., 2010); (Rai et al., 2009).

Chemosensor Development

Ma et al. (2013) explored the use of 1,3,4-oxadiazole compounds in developing selective and colorimetric fluoride chemosensors. These molecules exhibited color changes from colorless to yellow upon the addition of fluoride ions, indicating potential applications in chemical sensing and environmental monitoring (Ma et al., 2013).

Luminescent Material Development

Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives showing properties useful for the development of luminescent materials. These compounds displayed photoluminescence, potentially useful in the fields of optics and material science (Han et al., 2010).

Insecticidal Activity

Qi et al. (2014) developed anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which exhibited good insecticidal activities against diamondback moth (Plutella xylostella). This indicates potential applications in agricultural pest control (Qi et al., 2014).

Corrosion Inhibition

Kalia et al. (2020) investigated oxadiazole derivatives as agents for controlling mild steel dissolution. Their study indicated high corrosion inhibition efficiency, suggesting applications in material protection and engineering (Kalia et al., 2020).

Mechanism of Action

The mode of action of indole derivatives generally involves their interaction with these receptors, leading to changes in cellular processes. The specific mode of action would depend on the exact structure of the compound and the target it interacts with .

In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indole derivatives would vary depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its ADME properties .

The result of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .

The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the compound’s action, efficacy, and stability. For instance, a study has shown that a substituted pyrazole derivative, which is similar to the compound , exhibited corrosion protection properties for mild steel in an acidic environment .

Future Directions

Oxadiazoles are a class of compounds with a wide range of biological activities, and they are a focus of ongoing research. Future directions in this field could include the synthesis of new oxadiazole derivatives and the investigation of their biological activities .

properties

IUPAC Name

5-[chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUFFUGWCQWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.